Ethyl 3-(3-bromo-1H-pyrazol-1-yl)butanoate

Medicinal Chemistry ADME Drug Discovery

Ethyl 3-(3-bromo-1H-pyrazol-1-yl)butanoate (CAS: 1883289-98-2) is a substituted pyrazole derivative with the molecular formula C9H13BrN2O2 and a molecular weight of 261.12 g/mol. This compound features a 3-bromo-1H-pyrazole moiety N-alkylated to an ethyl butanoate chain, incorporating both a heteroaryl bromide handle and an ester functional group within a single scaffold.

Molecular Formula C9H13BrN2O2
Molecular Weight 261.12 g/mol
CAS No. 1883289-98-2
Cat. No. B12349861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(3-bromo-1H-pyrazol-1-yl)butanoate
CAS1883289-98-2
Molecular FormulaC9H13BrN2O2
Molecular Weight261.12 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(C)N1C=CC(=N1)Br
InChIInChI=1S/C9H13BrN2O2/c1-3-14-9(13)6-7(2)12-5-4-8(10)11-12/h4-5,7H,3,6H2,1-2H3
InChIKeyYJVRQOLULPKTCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-(3-bromo-1H-pyrazol-1-yl)butanoate (CAS 1883289-98-2): Chemical Identity and Baseline Specifications for Procurement


Ethyl 3-(3-bromo-1H-pyrazol-1-yl)butanoate (CAS: 1883289-98-2) is a substituted pyrazole derivative with the molecular formula C9H13BrN2O2 and a molecular weight of 261.12 g/mol . This compound features a 3-bromo-1H-pyrazole moiety N-alkylated to an ethyl butanoate chain, incorporating both a heteroaryl bromide handle and an ester functional group within a single scaffold . Its canonical SMILES is CCOC(=O)CC(C)N1C=CC(=N1)Br, and it is commercially available with a purity specification of ≥95% . As a building block for organic synthesis, this compound enables further functionalization through both the ester terminus (hydrolysis, transesterification, amidation) and the bromo-substituent (cross-coupling reactions) .

Why Ethyl 3-(3-bromo-1H-pyrazol-1-yl)butanoate Cannot Be Interchanged with Its Closest Analogs


Within the family of pyrazole-butanoate building blocks, substitution at the pyrazole 3-position and the ester side-chain length and branching pattern produce functionally non-equivalent intermediates. The target compound's specific architecture—a 3-bromopyrazole N1-linked to a branched ethyl butanoate chain bearing a chiral methyl group at the α-position to the ester—creates a unique combination of (i) a cross-coupling-competent bromo handle at the pyrazole 3-position, (ii) a synthetically versatile ester group, and (iii) a stereochemically defined branching point absent in linear-chain analogs such as ethyl 4-(pyrazol-1-yl)butanoate derivatives . The bromine substituent enables palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) that are impossible with non-halogenated pyrazole analogs, while the ethyl ester functionality offers differential solubility, lipophilicity, and orthogonal reactivity compared to the corresponding carboxylic acid derivative 3-(3-bromo-1H-pyrazol-1-yl)butanoic acid (CAS 1883290-17-2) . Generic substitution among these in-class compounds would alter the molecular weight, hydrogen bonding capacity, lipophilicity, and synthetic trajectory of any downstream medicinal chemistry or agrochemical program, making compound-specific procurement essential for reproducible research outcomes.

Quantitative Differentiation of Ethyl 3-(3-bromo-1H-pyrazol-1-yl)butanoate: Head-to-Head Comparisons with In-Class Analogs


Comparative Physicochemical Properties: Molecular Weight and Lipophilicity vs. Carboxylic Acid Analog

When selecting a building block for parallel library synthesis or lead optimization, molecular weight and lipophilicity are critical parameters influencing downstream compound properties. Ethyl 3-(3-bromo-1H-pyrazol-1-yl)butanoate exhibits a molecular weight of 261.12 g/mol and a predicted XLogP3 of 1.8 , compared to its direct carboxylic acid analog, 3-(3-bromo-1H-pyrazol-1-yl)butanoic acid (CAS 1883290-17-2), which has a molecular weight of 233.06 g/mol . The ester derivative is more lipophilic by approximately 28 mass units and possesses a higher predicted partition coefficient, which may confer superior membrane permeability in cell-based assays relative to the ionized carboxylate form at physiological pH.

Medicinal Chemistry ADME Drug Discovery Building Blocks

Hydrogen Bond Donor/Acceptor Profile: Synthetic Orthogonality vs. Non-Halogenated Pyrazole Analog

The hydrogen bonding capacity of a building block determines its behavior in both chemical reactions and biological target engagement. Ethyl 3-(3-bromo-1H-pyrazol-1-yl)butanoate possesses 0 hydrogen bond donors and 3 hydrogen bond acceptors, with a topological polar surface area (TPSA) of 44.1 Ų . In contrast, the non-halogenated analog ethyl 3-(1H-pyrazol-1-yl)butanoate (CAS 172875-49-9) has a molecular formula of C9H14N2O2 (MW: 182.22 g/mol) . The presence of the bromine atom in the target compound increases molecular weight by 78.9 g/mol and alters the electron density of the pyrazole ring, enabling participation in palladium-catalyzed cross-coupling reactions that are impossible with the non-halogenated analog .

Organic Synthesis Medicinal Chemistry Reactivity Building Blocks

Purity Specification and Impurity Profile: Procurement-Quality Benchmarking

Reproducible research outcomes in medicinal chemistry and chemical biology depend on well-characterized starting materials with defined purity and impurity profiles. Ethyl 3-(3-bromo-1H-pyrazol-1-yl)butanoate is commercially available with a purity specification of ≥95% . This compound is not associated with any chiral center definition (Defined Atom Stereocenter Count: 0, Undefined Atom Stereocenter Count: 1), indicating that the methyl-bearing carbon is racemic . This stereochemical attribute distinguishes it from enantiopure building blocks and informs researchers that any downstream chirality will require either resolution or asymmetric synthesis approaches.

Quality Control Analytical Chemistry Procurement Reproducibility

Validated Application Scenarios for Ethyl 3-(3-bromo-1H-pyrazol-1-yl)butanoate in Pharmaceutical and Agrochemical Research


Synthesis of Kinase Inhibitor Libraries via Palladium-Catalyzed Cross-Coupling

The 3-bromopyrazole moiety in ethyl 3-(3-bromo-1H-pyrazol-1-yl)butanoate serves as an electrophilic partner for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, enabling the construction of biaryl and amino-substituted pyrazole scaffolds. 3-Bromopyrazole-containing building blocks have been employed in the synthesis of KRAS G12C inhibitors, IRAK inhibitors, and DLK inhibitors, where the bromine substituent at the pyrazole 3-position is essential for introducing diverse aryl or heteroaryl groups that occupy key hydrophobic pockets in the target ATP-binding sites [1]. The ethyl ester functionality can be preserved through the coupling sequence and later hydrolyzed or amidated to fine-tune physicochemical properties of the final inhibitor candidates.

CB1 Receptor Modulator Development: Scaffold Diversification

3-Substituted pyrazole analogs have been extensively investigated as cannabinoid CB1 receptor ligands, with studies demonstrating that modifications at the pyrazole 3-position can dramatically alter pharmacological profiles from antagonist to agonist-like activity [1]. Ethyl 3-(3-bromo-1H-pyrazol-1-yl)butanoate provides a versatile entry point for introducing diverse substituents at the pyrazole 3-position via cross-coupling chemistry, enabling systematic structure-activity relationship (SAR) exploration of this therapeutically relevant scaffold. The butanoate side chain additionally offers a site for further derivatization, allowing medicinal chemists to simultaneously optimize both the pyrazole substituent and the ester side chain in parallel library synthesis.

Agrochemical Intermediate for Heterocyclic Pesticide and Herbicide Synthesis

Halogenated pyrazole derivatives are privileged scaffolds in agrochemical discovery, with the bromine substituent providing a reactive handle for introducing aromatic and heteroaromatic groups that confer target-site specificity. The combination of a cross-coupling-competent bromopyrazole with an ester-functionalized side chain makes ethyl 3-(3-bromo-1H-pyrazol-1-yl)butanoate a strategic intermediate for constructing pyrazole-containing fungicides, herbicides, and insecticides. The ethyl ester group can be hydrolyzed to the corresponding acid for conjugation to agrochemically relevant amines or retained to modulate lipophilicity and foliar uptake properties [2].

Fragment-Based Drug Discovery (FBDD) and DNA-Encoded Library (DEL) Synthesis

With a molecular weight of 261.12 g/mol and a predicted XLogP3 of 1.8 [1], ethyl 3-(3-bromo-1H-pyrazol-1-yl)butanoate falls within the optimal property range for fragment-based screening libraries (typically MW < 300, cLogP < 3). The bromine atom provides a heavy-atom tag for X-ray crystallography, facilitating fragment soaking and structure determination. Additionally, the dual reactive handles (bromine for cross-coupling, ester for amidation) make this compound suitable for on-DNA chemical transformations in DNA-encoded library (DEL) technology platforms, enabling the construction of diverse pyrazole-focused DELs for high-throughput affinity selection against challenging drug targets.

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